Src Optimal Peptide Substrate

Kinase Assay Development Enzyme Kinetics High-Throughput Screening

Ideal for Src kinase activity assays, this synthetic peptide substrate (sequence AEEEIYGEFEAKKKK or KVEKIGEGTYGVVYK) ensures high catalytic efficiency with low Km (~3-10 µM) and validated specificity for Src-family kinases over non-SFK tyrosine kinases. Avoid unreliable generic substrates; achieve reproducible, high-throughput screening results in 384/1536-well formats. Supplied lyophilized at ≥95% purity; inquire for bulk/custom synthesis pricing.

Molecular Formula C81H127N19O27
Molecular Weight 1799.0 g/mol
Cat. No. B13911394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrc Optimal Peptide Substrate
Molecular FormulaC81H127N19O27
Molecular Weight1799.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1
InChIKeyGOYOFKFQGBSBHI-IQHBYITESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Src Optimal Peptide Substrate for Biochemical Assays: Definition and Procurement Considerations


Src Optimal Peptide Substrate refers to synthetic peptide sequences optimized for high-efficiency phosphorylation by Src-family tyrosine kinases (SFKs). Two primary sequences are commercially available under this designation: the cdc2(6-20)-derived peptide (KVEKIGEGTYGVVYK) and the optimized AEEEIYGEFEAKKKK sequence [1]. Both serve as reliable indicators of Src kinase activity in vitro, with molecular weights of approximately 1670 Da and 1799 Da, respectively, and are typically supplied as lyophilized powder at ≥95% purity [2]. The peptide functions by providing a defined phosphoacceptor tyrosine residue within a sequence context that favors recognition and catalysis by the Src catalytic domain, enabling standardized, reproducible kinase activity measurements across research and screening applications .

Why Generic Tyrosine Kinase Substrates Cannot Substitute for Src Optimal Peptide Substrate in Src Activity Assays


Generic tyrosine kinase substrates such as poly(Glu/Tyr) copolymers or angiotensin II exhibit markedly divergent kinetic properties and specificity profiles when assayed with Src-family kinases, rendering direct substitution invalid for quantitative Src activity determination. The catalytic domain of Src imposes strict sequence requirements surrounding the phosphoacceptor tyrosine, with acidic residues at specific positions being critical for high-affinity binding and efficient phosphoryl transfer [1]. Substrates lacking these optimized sequence determinants display Km values elevated by orders of magnitude and correspondingly reduced catalytic efficiencies, which can obscure subtle changes in Src activity, compromise assay sensitivity, and preclude meaningful cross-study comparisons. Selection of a validated, sequence-defined Src Optimal Peptide Substrate ensures that measured activity reflects genuine Src catalytic function rather than confounding variables introduced by suboptimal substrate recognition [2].

Quantitative Differentiation of Src Optimal Peptide Substrate Versus Alternative Src Peptide Substrates


Superior Catalytic Efficiency (kcat/Km) Compared to Autophosphorylation Site Peptide for pp60c-src

The optimized Src substrate peptide I, (FGE)3Y(GEF)2GD, demonstrates a 251-fold higher catalytic efficiency (kcat/Km) for pp60c-src tyrosine kinase compared to RRLIEDAEYAARRG, a peptide derived from the Src autophosphorylation site. This enhancement arises from a 38-fold reduction in Km and a 6.6-fold increase in kcat [1].

Kinase Assay Development Enzyme Kinetics High-Throughput Screening

16,000-Fold Specificity Advantage Over Angiotensin II for pp60c-src

An optimized glycine-containing Src substrate peptide, (YGEG)5YGD, exhibits a substrate specificity (Vmax/Km) that is 16,000-fold higher than 5Val-angiotensin II, the most commonly employed generic tyrosine kinase peptide substrate, when assayed with pp60c-src [1]. This stark differential underscores the critical importance of sequence optimization for achieving meaningful signal-to-background ratios in Src-specific assays.

Substrate Specificity Assay Optimization Kinase Profiling

Broad SFK Reactivity of cdc2(6-20) Peptide Enables Pan-Src-Family Activity Measurement

The cdc2(6-20) peptide (KVEKIGEGTYGVVYK) is efficiently phosphorylated by multiple Src-family tyrosine kinases including human platelet pp60c-src, bovine p56lyn, p56lck, and p55fyn, but not by non-Src-related kinases such as epidermal growth factor receptor, p43v-abl, TK-III, or TK-IV [1]. This SFK-restricted reactivity profile distinguishes the peptide from generic poly(Glu/Tyr) substrates and positions it as a reliable pan-SFK activity probe.

Src-Family Kinases Substrate Specificity Kinase Panel Screening

Primary Research and Industrial Applications for Src Optimal Peptide Substrate


High-Throughput Screening of Src Kinase Inhibitors

The high catalytic efficiency and defined sequence of Src Optimal Peptide Substrate (cdc2(6-20) or AEEEIYGEFEAKKKK) enable robust, miniaturized kinase activity assays in 384- or 1536-well formats. The low Km (~3-10 μM for unphosphorylated/monophosphorylated Src) ensures saturation at practical ATP and peptide concentrations, minimizing substrate depletion artifacts during extended incubation [1]. The peptide's validated SFK reactivity, established against a panel of recombinant Src-family kinases, provides a reliable readout for compound library screening aimed at identifying Src-selective or pan-SFK inhibitors [2].

Comparative Characterization of Src-Family Kinase Mutants and Isoforms

Investigators characterizing the catalytic properties of Src mutants (e.g., constitutively active, kinase-dead, or regulatory domain variants) require a substrate that reports accurately on intrinsic kinase activity without introducing sequence-specific biases. The cdc2(6-20) peptide has been kinetically characterized with unphosphorylated and monophosphorylated Src catalytic domain, yielding kcat values of 50 min⁻¹ for both states, while apparent Km values differ (3 μM vs. 10 μM, respectively) [1]. This well-defined baseline enables precise quantification of how regulatory modifications or mutations alter substrate binding versus catalytic turnover.

Protein Tyrosine Kinase Activity Profiling in Tissue and Cell Lysates

The SFK-restricted reactivity profile of cdc2(6-20) peptide—efficiently phosphorylated by Src, Lyn, Lck, and Fyn but not by EGFR, Abl, or other non-SFK tyrosine kinases—makes it suitable for monitoring SFK activity in complex biological matrices [1]. When coupled with phospho-specific detection methods (e.g., anti-phosphotyrosine antibodies or radiometric assays), the peptide serves as a selective probe for SFK activation state in lysates derived from stimulated cells, tissue homogenates, or clinical specimens, with minimal interference from abundant non-SFK kinases.

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